molecular formula C11H16N2O2S B2358745 Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate CAS No. 941226-39-7

Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B2358745
CAS No.: 941226-39-7
M. Wt: 240.32
InChI Key: NJBYIRTZFFOMCP-UHFFFAOYSA-N
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Description

Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The pyrimidine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyrimidine ring.

Scientific Research Applications

Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate include other pyrimidine derivatives with different substituents. Examples include:

  • Methyl 2-tert-butyl-4-methyl-6-hydroxypyrimidine-5-carboxylate
  • Methyl 2-tert-butyl-4-methyl-6-aminopyrimidine-5-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-6-7(9(14)15-5)8(16)13-10(12-6)11(2,3)4/h1-5H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBYIRTZFFOMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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